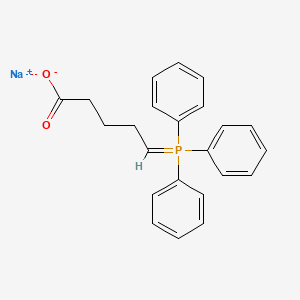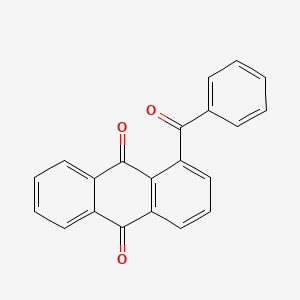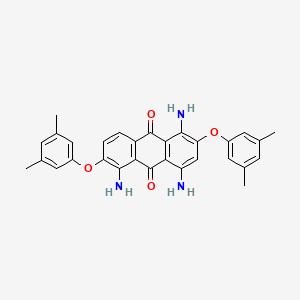
1,4,5-Triamino-2,6-bis(3,5-dimethylphenoxy)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5-Triamino-2,6-bis(3,5-dimethylphenoxy)anthracene-9,10-dione is a complex organic compound with a unique structure that includes multiple amino groups and dimethylphenoxy substituents on an anthracene-9,10-dione core.
Preparation Methods
The synthesis of 1,4,5-Triamino-2,6-bis(3,5-dimethylphenoxy)anthracene-9,10-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reactions .
Chemical Reactions Analysis
1,4,5-Triamino-2,6-bis(3,5-dimethylphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced anthracene derivatives.
Scientific Research Applications
1,4,5-Triamino-2,6-bis(3,5-dimethylphenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in the development of advanced materials, including organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1,4,5-Triamino-2,6-bis(3,5-dimethylphenoxy)anthracene-9,10-dione involves its interaction with molecular targets such as DNA, proteins, and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death. Additionally, it can bind to proteins and enzymes, inhibiting their activity and affecting various cellular processes .
Comparison with Similar Compounds
1,4,5-Triamino-2,6-bis(3,5-dimethylphenoxy)anthracene-9,10-dione can be compared with other anthracene derivatives such as:
1,3,5-Triamino-2,4,6-trinitrobenzene (TATB): Known for its use in explosives due to its high stability and insensitivity to shock.
Anthraquinone derivatives: Used in dyes and pigments, as well as in medicinal chemistry for their anticancer properties.
Triazine derivatives: Employed in the development of flame-retardant materials and as intermediates in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
88600-55-9 |
|---|---|
Molecular Formula |
C30H27N3O4 |
Molecular Weight |
493.6 g/mol |
IUPAC Name |
1,4,5-triamino-2,6-bis(3,5-dimethylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C30H27N3O4/c1-14-7-15(2)10-18(9-14)36-22-6-5-20-24(27(22)32)30(35)25-21(31)13-23(28(33)26(25)29(20)34)37-19-11-16(3)8-17(4)12-19/h5-13H,31-33H2,1-4H3 |
InChI Key |
JLLRVYLMCKCIFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(=CC(=C4N)OC5=CC(=CC(=C5)C)C)N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol](/img/structure/B13143996.png)
![9,10-Anthracenedione, 1-chloro-8-[(2-methoxyethyl)thio]-](/img/structure/B13144008.png)
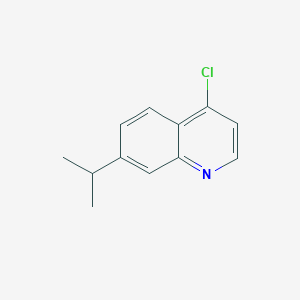
![5-Nitrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B13144012.png)

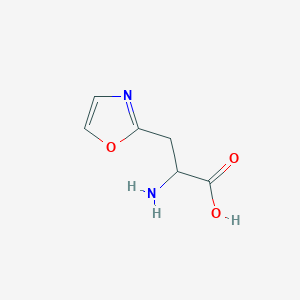

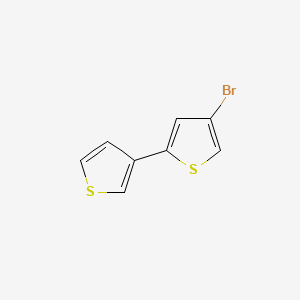
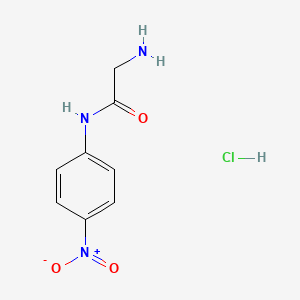
![(2S)-2-[[(2S,5S,8S,11S)-3,6,9,12-tetraamino-11-benzyl-14-cyclohexyl-8-[3-(diaminomethylideneamino)propyl]-5-(hydroxymethyl)-4,7,10,13-tetraoxo-2-propan-2-yltetradecanoyl]amino]pentanediamide](/img/structure/B13144055.png)


